Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2
Description
Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2 is a synthetic peptide analog designed to target Neuropeptide Y receptor type 2 (NPY2R), a G protein-coupled receptor implicated in appetite regulation, metabolic disorders, and energy homeostasis . Its structure features a cyclic or branched architecture with a repeating motif (-Trp-Arg-Nva-Arg-Tyr-NH2), where Adp (an abbreviation for a proprietary substituent) distinguishes it from related analogs. The peptide sequence includes conserved residues (e.g., Arg, Trp) critical for receptor binding, while Nva (norvaline) introduces a hydrophobic side chain that may enhance stability or selectivity .
Properties
Molecular Formula |
C80H118N28O14 |
|---|---|
Molecular Weight |
1696.0 g/mol |
IUPAC Name |
(2S,5S)-2,5-diamino-N,N'-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanediamide |
InChI |
InChI=1S/C80H118N28O14/c1-3-13-55(69(115)101-59(21-11-35-95-79(89)90)73(119)105-61(65(83)111)37-43-23-27-47(109)28-24-43)99-71(117)57(19-9-33-93-77(85)86)103-75(121)63(39-45-41-97-53-17-7-5-15-49(45)53)107-67(113)51(81)31-32-52(82)68(114)108-64(40-46-42-98-54-18-8-6-16-50(46)54)76(122)104-58(20-10-34-94-78(87)88)72(118)100-56(14-4-2)70(116)102-60(22-12-36-96-80(91)92)74(120)106-62(66(84)112)38-44-25-29-48(110)30-26-44/h5-8,15-18,23-30,41-42,51-52,55-64,97-98,109-110H,3-4,9-14,19-22,31-40,81-82H2,1-2H3,(H2,83,111)(H2,84,112)(H,99,117)(H,100,118)(H,101,115)(H,102,116)(H,103,121)(H,104,122)(H,105,119)(H,106,120)(H,107,113)(H,108,114)(H4,85,86,93)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
TWBRLXCGQXCXSU-HCHGDIHTSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC[C@@H](C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)N)N |
Canonical SMILES |
CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from NPY2R Drug Candidates
lists three analogs under NPY2R drug development with structural similarities (Table 1):
Table 1: Structural Comparison of Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2 and Analogues
| Compound Name | Substituent | Key Structural Differences | Receptor Target | Reference |
|---|---|---|---|---|
| This compound | Adp | Reference compound | NPY2R | [9] |
| Pim[-Trp-Arg-Nva-Arg-Tyr-NH2]2 | Pim | Aliphatic substituent | NPY2R | [9] |
| Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 | Sub | Aromatic substituent | NPY2R | [9] |
| Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 | Sub | Tyr¹ and Leu³ (vs. Trp¹, Nva³) | NPY2R | [9] |
Key Observations:
- Substituent Effects : The Adp , Pim , and Sub groups likely modulate pharmacokinetic properties (e.g., solubility, half-life) or receptor binding. For instance, aromatic substituents (e.g., Sub) may enhance hydrophobic interactions with NPY2R .
Functional Comparison with Opioid Receptor Peptides
Although unrelated to NPY2R, highlights D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP), a mu-opioid receptor antagonist. This peptide shares Arg and Trp residues, emphasizing the role of these residues in receptor binding across peptide classes. Notably:
- CTAP acts as a neutral antagonist at constitutively active mu-opioid receptors, while naloxone (an inverse agonist) suppresses basal activity .
- This compound may similarly exhibit nuanced pharmacology (e.g., neutral antagonism vs. inverse agonism) depending on NPY2R conformational states, though direct evidence is lacking .
Pharmacological Implications
While specific activity data (e.g., IC₅₀, EC₅₀) for this compound are unavailable in the provided evidence, its structural analogs suggest:
Receptor Selectivity : The conserved Arg-Trp motif is critical for NPY2R binding, while substituents (Adp, Pim, Sub) may reduce off-target effects on related receptors (e.g., NPY1R or NPY5R) .
Stability Enhancements: Hydrophobic residues (Nva, Leu) likely improve metabolic stability against proteases compared to endogenous ligands like PYY3-36 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
